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Compound of Interest

Compound Name:
4-Fluoro-3,5-dimethylbenzyl

bromide

Cat. No.: B1318893 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization

of 4-Fluoro-3,5-dimethylbenzyl bromide (CAS No. 886501-82-2). Due to the limited

availability of public experimental spectra, this document focuses on established analytical

protocols and presents predicted spectroscopic data based on the compound's structure. This

guide is intended to assist researchers in the identification and characterization of this

compound and structurally related molecules.

Compound Overview
4-Fluoro-3,5-dimethylbenzyl bromide is a halogenated aromatic compound with applications

as a building block in organic synthesis, particularly in the development of pharmaceutical and

agrochemical compounds.[1] Its chemical structure consists of a benzene ring substituted with

a fluorine atom, two methyl groups, and a bromomethyl group.

Table 1: Physicochemical Properties of 4-Fluoro-3,5-dimethylbenzyl bromide
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Property Value Reference

CAS Number 886501-82-2 [2][3][4]

Molecular Formula C₉H₁₀BrF [2]

Molecular Weight 217.08 g/mol [2][4]

Melting Point 44-46 °C [5]

Appearance Solid N/A

Predicted Boiling Point 235.4 ± 35.0 °C [5]

Predicted Density 1.394 ± 0.06 g/cm³ [5]

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 4-Fluoro-3,5-
dimethylbenzyl bromide. These predictions are based on established principles of

spectroscopy and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.0 - 7.2 d (doublet) 2H Aromatic C-H

~ 4.5 s (singlet) 2H -CH₂Br

~ 2.3 s (singlet) 6H -CH₃

Table 3: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
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Chemical Shift (δ, ppm) Assignment

~ 160 (d, J ≈ 245 Hz) Aromatic C-F

~ 138 (d, J ≈ 5 Hz) Aromatic C-CH₃

~ 135 (d, J ≈ 3 Hz) Aromatic C-CH₂Br

~ 128 (d, J ≈ 18 Hz) Aromatic C-H

~ 32 -CH₂Br

~ 15 -CH₃

Note: 'd' denotes a doublet splitting pattern due to coupling with fluorine.

Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3000 - 3100 Medium Aromatic C-H stretch

2850 - 3000 Medium
Aliphatic C-H stretch (-CH₃, -

CH₂Br)

1580 - 1620 Medium-Strong Aromatic C=C stretch

1450 - 1500 Medium-Strong Aromatic C=C stretch

1200 - 1250 Strong C-F stretch

1200 - 1280 Strong -CH₂- wag

600 - 700 Strong C-Br stretch

Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1318893?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z Relative Intensity (%) Assignment

216/218 Moderate
[M]⁺ (Molecular ion peak,

bromine isotope pattern)

137 High
[M-Br]⁺ (Loss of bromine

radical)

122 Moderate
[M-Br-CH₃]⁺ (Loss of bromine

and a methyl radical)

91 Low Tropylium ion (rearrangement)

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of solid organic

compounds like 4-Fluoro-3,5-dimethylbenzyl bromide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of 4-Fluoro-3,5-dimethylbenzyl
bromide in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solvent

should be chosen for its ability to dissolve the sample and for its well-defined residual solvent

peak, which can be used for spectral calibration.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a proton spectrum using a standard pulse sequence.

The spectral width should encompass the expected range for organic molecules (typically

0-12 ppm).
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An appropriate number of scans (e.g., 8-16) should be averaged to achieve a good signal-

to-noise ratio.

Process the data by applying a Fourier transform, phase correction, and baseline

correction.

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26

ppm).

Integrate the signals to determine the relative number of protons for each resonance.

¹³C NMR Acquisition:

Acquire a carbon spectrum using a proton-decoupled pulse sequence to simplify the

spectrum to single lines for each unique carbon atom.

A wider spectral width is required (typically 0-220 ppm).

Due to the low natural abundance of ¹³C, a larger number of scans is necessary to obtain

an adequate signal-to-noise ratio.

Process the data similarly to the ¹H NMR spectrum and calibrate using the solvent peak

(e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

Sample Preparation: Place a small amount of the solid 4-Fluoro-3,5-dimethylbenzyl
bromide powder directly onto the ATR crystal.

Instrumentation: Use a Fourier-Transform Infrared spectrometer equipped with an ATR

accessory.

Data Acquisition:
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Record a background spectrum of the empty ATR crystal. This will be automatically

subtracted from the sample spectrum.

Apply pressure to the sample using the ATR pressure arm to ensure good contact with the

crystal.

Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16-32) to

improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands and correlate them to specific

functional groups and bond vibrations within the molecule.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solid samples or after separation by gas

chromatography (GC-MS). The sample is vaporized in the ion source.

Ionization: Bombard the gaseous sample molecules with a high-energy electron beam

(typically 70 eV). This causes the ejection of an electron, forming a radical cation (the

molecular ion).

Mass Analysis: Accelerate the generated ions and separate them based on their mass-to-

charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

Detection: The separated ions are detected, and their abundance is recorded.

Data Analysis:

Identify the molecular ion peak ([M]⁺) to confirm the molecular weight. The presence of

bromine will result in a characteristic M+2 peak with nearly equal intensity to the M peak.

Analyze the fragmentation pattern to deduce the structure of the molecule. The most

abundant fragment is known as the base peak.
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Experimental Workflow and Data Integration
The characterization of 4-Fluoro-3,5-dimethylbenzyl bromide involves a logical workflow

where the results from different spectroscopic techniques are integrated to confirm the

structure.

Sample Preparation

Spectroscopic Analysis

Data Interpretation

Structural Elucidation

4-Fluoro-3,5-dimethylbenzyl bromide

NMR Spectroscopy
(¹H and ¹³C) FT-IR Spectroscopy Mass Spectrometry

Determine C-H Framework
Connectivity

Identify Functional Groups
(C-F, C-Br, Aromatic C=C)

Determine Molecular Weight
Fragmentation Pattern

Confirm Structure of
4-Fluoro-3,5-dimethylbenzyl bromide

Click to download full resolution via product page

Caption: Workflow for the spectroscopic characterization of 4-Fluoro-3,5-dimethylbenzyl
bromide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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